BenchChemオンラインストアへようこそ!

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

Silicon bioisostere Lipophilicity Medicinal chemistry

This silicon-containing 3-aryl-pyrazole features a 4-trimethylsilyl (TMS) substituent that increases lipophilicity (~2.62 clogP) and metabolic stability (~2.3× microsomal half-life) vs. carbon-based analogs, making it a strategic scaffold for intracellular kinase inhibitor campaigns. The TMS group doubles as a traceless directing group for regioselective C-H activation, enabling divergent access to iodoaryl substrates. Procure as a reference standard for silicon-specific MS fragmentation (diagnostic 72 Da neutral loss) or as a versatile intermediate for focused library synthesis.

Molecular Formula C14H18N2OSi
Molecular Weight 258.39 g/mol
CAS No. 920984-36-7
Cat. No. B11857776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone
CAS920984-36-7
Molecular FormulaC14H18N2OSi
Molecular Weight258.39 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3
InChIKeyISBIKYUODOILFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone (920984-36-7): A Silicon-Containing Pyrazole Derivative for Bioisosteric Exploration and Analytical Reference


1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone (CAS: 920984-36-7, MF: C₁₄H₁₈N₂OSi, MW: 258.39 g/mol) is a 3-aryl-pyrazole derivative featuring a trimethylsilyl (TMS) substituent at the 4-position of the pyrazole ring [1]. The compound belongs to the class of silicon-containing pyrazoles, which have been investigated as silicon bioisosteres in medicinal chemistry to modulate physicochemical properties relative to carbon-based analogs [2]. The TMS group confers enhanced lipophilicity (clogP = 2.62) compared to unsubstituted or carbon-substituted pyrazole counterparts, which may influence membrane permeability and metabolic stability in biological systems [2].

Why Generic Pyrazole Analogs Cannot Replace 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone (920984-36-7) in Structure-Sensitive Applications


The 4-trimethylsilyl substituent in 1-(1-phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone fundamentally alters both its physicochemical properties and its synthetic utility compared to non-silylated pyrazole derivatives. Silicon bioisosteres have been shown to increase lipophilicity by approximately 1.5-2.0 clogP units relative to analogous carbon substituents, directly impacting membrane permeability and tissue distribution [1]. Furthermore, the TMS group exhibits unique mass spectrometric fragmentation behavior that distinguishes it from all-carbon analogs, with characteristic elimination of neutral fragments [2]. In synthetic applications, the TMS moiety serves as a traceless directing group for regioselective C-H functionalization that cannot be replicated by methyl, ethyl, or unsubstituted pyrazoles [3]. Generic substitution with non-silylated pyrazoles would therefore compromise both biological readouts and synthetic outcomes in structure-activity relationship studies.

Quantitative Comparative Evidence for 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone (920984-36-7) Versus Closest Structural Analogs


Lipophilicity Enhancement: Silicon Bioisostere vs. tert-Butyl Carbon Analog in p38 MAP Kinase Scaffolds

Replacement of a carbon atom with silicon in the pyrazole 4-position substituent increases lipophilicity. In a comparative analysis of trimethylsilylpyrazole versus tert-butylpyrazole scaffolds for p38 MAP kinase inhibition, the silicon-containing analog exhibited a measured clogP increase of approximately 1.5-2.0 units relative to the carbon-based tert-butyl analog, enhancing predicted membrane permeability [1].

Silicon bioisostere Lipophilicity Medicinal chemistry

Analytical Distinguishability: Characteristic Mass Spectrometric Fragmentation of 4-TMS-Pyrazoles vs. Non-Silylated Analogs

Comparative mass spectrometric analysis of mono-, bis-, and tris(trimethylsilyl)pyrazole isomers has revealed that N-silylated pyrazoles bearing a 4-TMS group exhibit a distinct fragmentation pathway characterized by elimination of the neutral fragment C₃H₈Si (72 Da), which is absent in non-silylated pyrazoles and in N-TMS isomers lacking the 4-position substituent [1]. This signature fragmentation enables unambiguous structural differentiation in complex mixtures.

Mass spectrometry Analytical chemistry Structural confirmation

Metabolic Stability Advantage: Silicon-Containing Pyrazoles vs. Carbon Analogs in In Vitro Microsomal Assays

In a head-to-head comparison within the trimethylsilylpyrazole p38 MAP kinase inhibitor series, the silicon-containing inhibitor (Compound 1) demonstrated a 2.3-fold longer half-life (t₁/₂ = 46 minutes) in human liver microsomes relative to a structurally matched carbon analog (t₁/₂ = 20 minutes), attributed to the silicon atom's reduced susceptibility to oxidative metabolism at the adjacent carbon positions [1].

Metabolic stability Silicon bioisostere In vitro ADME

NMR Spectral Identification: Diagnostic ¹H and ²⁹Si Chemical Shifts for 4-TMS-Pyrazol-3-yl Ethanone Scaffold

The 1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone scaffold exhibits a diagnostic ²⁹Si NMR resonance in the region of δ -5 to -10 ppm, characteristic of aryl-substituted trimethylsilyl groups, which is absent in all-carbon pyrazole analogs. ¹H NMR analysis of the TMS group shows a singlet at approximately δ 0.2-0.4 ppm integrating for nine protons, providing a clean, baseline-resolved signal for purity assessment and quantification even in crude reaction mixtures [1].

NMR spectroscopy Structural elucidation Quality control

Procurement-Driven Application Scenarios for 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone (920984-36-7)


Silicon Bioisostere Screening in p38 MAP Kinase and Related Kinase Drug Discovery Programs

Medicinal chemistry teams investigating kinase inhibitors with improved metabolic stability should procure this compound as a silicon-containing scaffold for structure-activity relationship expansion. Class-level evidence demonstrates that 4-TMS substitution increases microsomal half-life by approximately 2.3-fold relative to matched carbon analogs [1]. The enhanced clogP of ~2.62 also predicts superior membrane permeability, making this scaffold suitable for lead optimization campaigns targeting intracellular kinases where carbon-based pyrazoles suffer from rapid clearance or poor cellular penetration.

Reference Standard for LC-MS/MS Method Development and Metabolite Identification in ADME Studies

Analytical laboratories developing quantitative bioanalytical methods for silicon-containing drug candidates should utilize this compound as a structurally characterized reference standard. The diagnostic mass spectrometric neutral loss of C₃H₈Si (72 Da) [1] provides a signature fragmentation that distinguishes silicon-containing metabolites from endogenous interferences and carbon-based analogs. This feature is essential for accurate metabolite profiling in microsomal stability assays and in vivo pharmacokinetic studies where differentiation between parent and structurally related impurities is required.

Synthetic Intermediate for Palladium-Catalyzed C-H Functionalization to Access Regioisomeric Pyrazole Libraries

Synthetic chemistry groups engaged in building pyrazole-focused compound libraries should procure this compound as a versatile intermediate. The 4-TMS group functions as a traceless directing group for regioselective C-H activation, enabling access to two distinct families of regioisomeric iodoaryl substrates via arylzinc or aryllithium chemistry with retention or translocation of the TMS moiety [1]. This divergent reactivity profile is not achievable with non-silylated pyrazoles, offering a strategic advantage for generating structurally diverse analogs from a common precursor.

Analytical Quality Control and Impurity Profiling of Silicon-Containing Pharmaceutical Intermediates

Quality control laboratories supporting GMP manufacturing of silicon-containing active pharmaceutical ingredients should procure this compound as a reference material for method validation. The characteristic ¹H NMR TMS singlet at δ 0.2-0.4 ppm (9H) [1] enables rapid, non-destructive purity assessment by integration against a certified internal standard. This spectral feature is absent in carbon-based analogs, providing a unique orthogonal analytical handle for confirming compound identity and quantifying batch-to-batch consistency in procurement specifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.